Erigeside C

Description

Structure

3D Structure

Properties

IUPAC Name |

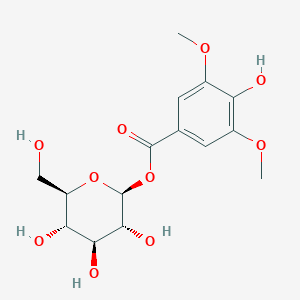

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxy-3,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O10/c1-22-7-3-6(4-8(23-2)10(7)17)14(21)25-15-13(20)12(19)11(18)9(5-16)24-15/h3-4,9,11-13,15-20H,5H2,1-2H3/t9-,11-,12+,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYLTHWUJCCASO-APACUCGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Erigeside C: A Technical Overview of its Natural Sources, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erigeside C is a phenolic glycoside that has been identified in several plant species. This technical guide provides a comprehensive overview of the known natural sources of this compound, details on its isolation and purification, and a summary of its biological context based on available scientific literature. While specific signaling pathways for this compound are not yet fully elucidated, this document presents the current state of knowledge to support further research and drug development efforts.

Natural Sources of this compound

This compound has been isolated from a select number of plant species, primarily within the genera Acanthus, Berchemia, and Lindera. The concentration and yield of this compound can vary depending on the plant part, geographical location, and extraction methodology.

Identified Plant Sources:

-

Acanthus ilicifolius : this compound has been successfully isolated from the roots of this mangrove species.[1][2]

-

Berchemia floribunda : This species is reported to contain this compound.[3]

-

Lindera obtusiloba : The stems of this plant have been found to contain a mixture of phenolic glycosides, including this compound.[4][5][6]

Quantitative Data

Currently, there is limited quantitative data available in the public domain regarding the specific concentration or yield of this compound from its natural sources. The isolation of this compound has been reported as part of broader phytochemical investigations, which often focus on the identification of novel compounds rather than the quantification of specific known molecules.

Table 1: Summary of Natural Sources and Isolated Plant Parts

| Plant Species | Genus | Family | Plant Part(s) Containing this compound |

| Acanthus ilicifolius | Acanthus | Acanthaceae | Roots[1][2] |

| Berchemia floribunda | Berchemia | Rhamnaceae | Not specified in available literature |

| Lindera obtusiloba | Lindera | Lauraceae | Stems[4][5][6] |

Experimental Protocols: Isolation and Purification of this compound

While a single, standardized protocol for the isolation of this compound has not been published, a general methodology can be compiled from studies on the phytochemical analysis of its source plants. The process typically involves extraction followed by a series of chromatographic separations.

Extraction

The initial step involves the extraction of phytochemicals from the dried and powdered plant material. Methanol is a commonly used solvent for this purpose.

-

Procedure:

-

Air-dry the plant material (e.g., roots of Acanthus ilicifolius or stems of Lindera obtusiloba) and grind it into a fine powder.

-

Macerate the powdered material with methanol at room temperature for a specified period, often with periodic agitation.

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Chromatographic Purification

The crude extract, a complex mixture of various compounds, is then subjected to multiple chromatographic steps to isolate and purify this compound.

-

Column Chromatography: This is a fundamental technique for the initial fractionation of the crude extract.

-

Stationary Phase: Silica gel is a common choice.

-

Mobile Phase: A gradient of solvents with increasing polarity is typically used. For instance, a gradient of chloroform-methanol or ethyl acetate-methanol can be employed. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC): This technique is often used for the final purification of the compound.

-

Column: A reversed-phase C18 column is suitable for separating phenolic glycosides like this compound.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, is used.

-

Detection: UV detection is typically employed, with monitoring at wavelengths around 280 nm, which is characteristic of phenolic compounds.

-

-

Other Chromatographic Techniques: Depending on the complexity of the extract, other techniques such as Sephadex LH-20 column chromatography may be used for further purification, particularly for separating compounds based on size and polarity.

Biological Context and Potential Signaling Pathways

The direct biological activities and molecular targets of purified this compound are not yet extensively studied. However, research on the extracts of its source plants and related compounds provides some context for its potential biological roles.

Extracts from Lindera obtusiloba, containing this compound, have been shown to possess anti-allergic inflammatory properties by inhibiting histamine release and the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in mast cells.[4] This suggests a potential role for the constituents of the extract, possibly including this compound, in modulating immune responses.

While no specific signaling pathways have been definitively linked to this compound, the bioactivity of many phenolic glycosides involves interaction with key cellular signaling cascades. Potential areas for future investigation into the mechanism of action of this compound could include:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is crucial in regulating cellular processes like inflammation, proliferation, and apoptosis.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A key regulator of the inflammatory response.

-

JAK-STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: Involved in cytokine signaling and immune cell function.

Further research is required to determine the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

Conclusion

This compound is a naturally occurring phenolic glycoside found in Acanthus ilicifolius, Berchemia floribunda, and Lindera obtusiloba. While methods for its isolation have been established, there is a need for further studies to quantify its presence in these natural sources and to fully elucidate its biological activities and underlying molecular mechanisms. The preliminary anti-inflammatory indications from extracts containing this compound suggest that it may be a valuable compound for further investigation in the context of drug discovery and development. This guide provides a foundational resource for researchers interested in pursuing further studies on this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. This compound | C15H20O10 | CID 14132346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenolic glycosides from Lindera obtusiloba and their anti-allergic inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Lindera obtusiloba: Focus on Antioxidative and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

Erigeside C: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Promising Phenolic Glycoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erigeside C, a phenolic glycoside, has garnered interest within the scientific community for its potential therapeutic applications. Isolated from natural sources such as Lindera obtusiloba, this compound has demonstrated noteworthy anti-allergic and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical structure, physicochemical properties, and biological activities. Detailed experimental methodologies are presented to facilitate further research and development.

Chemical Structure and Properties

This compound is chemically defined as [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxy-3,5-dimethoxybenzoate.[2][3] It consists of a glucose molecule attached to a syringic acid moiety. The detailed chemical identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxy-3,5-dimethoxybenzoate[2][3] |

| SMILES | COC1=CC(=CC(=C1O)OC)C(=O)O[C@H]2--INVALID-LINK--CO)O)O">C@@HO[3] |

| Molecular Formula | C₁₅H₂₀O₁₀[2] |

| CAS Number | 112667-09-1 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 360.31 g/mol [2][3] |

| Density | 1.6±0.1 g/cm³ |

| Boiling Point | 618.5±55.0 °C at 760 mmHg |

| Flash Point | 227.6±25.0 °C |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |

Biological Activity and Signaling Pathways

This compound has been identified as a compound with potential anti-allergic and anti-inflammatory activities. Studies on phenolic glycosides isolated from Lindera obtusiloba, including a mixture containing this compound, have shown inhibitory effects on mast cell-derived allergic inflammation.[1] The primary mechanism of action appears to be the inhibition of histamine release and the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in human mast cells.[1]

The binding of an allergen to IgE antibodies on the surface of mast cells triggers a signaling cascade leading to degranulation and the release of inflammatory mediators. This compound is thought to interfere with this pathway, thereby reducing the allergic response.

Experimental Protocols

Detailed experimental protocols for the total synthesis and isolation of this compound are not extensively documented in publicly available literature. However, this section provides established, general methodologies that can be adapted by skilled researchers for these purposes, along with protocols for relevant biological assays.

Isolation of this compound from Lindera obtusiloba

The following is a general procedure for the isolation of phenolic glycosides from Lindera obtusiloba, which can be optimized for the specific isolation of this compound.[1]

Methodology:

-

Extraction: Dried and powdered stems of Lindera obtusiloba are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which is expected to contain this compound, is collected.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Total Synthesis of this compound

A specific total synthesis protocol for this compound has not been reported. However, a plausible synthetic route can be devised based on the Koenigs-Knorr glycosylation reaction, a classical method for the formation of glycosidic bonds.[4]

Proposed Synthetic Scheme:

-

Protection of Glucose: The hydroxyl groups of D-glucose are protected, typically by acetylation, to prevent side reactions. The anomeric hydroxyl group is then converted to a good leaving group, such as a bromide, to form acetobromoglucose.

-

Glycosylation: The protected acetobromoglucose is reacted with syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) in the presence of a promoter, such as silver carbonate or silver triflate. This step forms the β-glycosidic bond.

-

Deprotection: The protecting groups (acetyl groups) are removed from the glucose moiety to yield this compound.

Biological Assays

Histamine Release Assay in Human Mast Cells (HMC-1):

-

Cell Culture: HMC-1 cells are cultured in appropriate media.

-

Sensitization: Cells are sensitized with human IgE.

-

Treatment: Sensitized cells are pre-incubated with varying concentrations of this compound for a specified time.

-

Challenge: Histamine release is induced by challenging the cells with an appropriate antigen (e.g., anti-IgE).

-

Quantification: The amount of histamine released into the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

Measurement of TNF-α and IL-6 Gene Expression:

-

Cell Treatment: HMC-1 cells are treated with this compound and stimulated as described above.

-

RNA Extraction: Total RNA is extracted from the cells using a suitable kit.

-

cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA via reverse transcription.

-

Quantitative PCR (qPCR): The expression levels of TNF-α and IL-6 genes are quantified by qPCR using specific primers. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

Conclusion

This compound presents a promising scaffold for the development of novel anti-allergic and anti-inflammatory agents. Its ability to inhibit mast cell degranulation and the production of pro-inflammatory cytokines highlights its therapeutic potential. While specific, detailed protocols for its synthesis and isolation are not yet widely available, the general methodologies provided in this guide offer a solid foundation for researchers to pursue further investigation into this intriguing natural product. Future studies should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy and safety in preclinical and clinical models.

References

- 1. Phenolic glycosides from Lindera obtusiloba and their anti-allergic inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C15H20O10 | CID 14132346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

The intricate biosynthetic journey of Erigeside C and other phenolic glycosides: A technical guide for researchers

Abstract

Phenolic glycosides represent a diverse class of plant secondary metabolites with a wide array of ecological functions and potential pharmacological applications. This technical guide provides an in-depth exploration of the biosynthesis of these fascinating molecules, with a particular focus on the pathway leading to Erigeside C, a phenolic glycoside found in plants of the Erigeron genus. We delve into the core enzymatic steps, from the foundational shikimate and phenylpropanoid pathways to the crucial glycosylation events. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biosynthetic machinery, quantitative data on key enzymes, detailed experimental protocols, and visual representations of the involved pathways and workflows to facilitate a deeper understanding and further investigation in this field.

Introduction

Phenolic compounds are a hallmark of the plant kingdom, playing pivotal roles in defense against herbivores and pathogens, protection from UV radiation, and as signaling molecules. Their glycosylated forms, phenolic glycosides, exhibit enhanced stability and solubility, which influences their storage, transport, and bioactivity. This compound, a glucoside of syringic acid, is a representative example of this class of compounds. Understanding the biosynthetic pathway of this compound and related phenolic glycosides is crucial for harnessing their potential in medicine and agriculture. This guide will illuminate the multi-enzyme cascade that constructs these complex natural products, providing a technical resource for the scientific community.

The Core Biosynthetic Pathway: From Primary Metabolism to Phenolic Aglycones

The journey to phenolic glycosides begins with primary metabolism, specifically the shikimate pathway, which provides the aromatic amino acid L-phenylalanine, the primary precursor for a vast array of phenolic compounds.[1][2] L-phenylalanine then enters the phenylpropanoid pathway, a central hub in plant secondary metabolism.

The Phenylpropanoid Pathway: A Foundation for Diversity

The general phenylpropanoid pathway converts L-phenylalanine into a variety of hydroxycinnamic acids and their CoA esters. These intermediates serve as building blocks for numerous classes of phenolic compounds, including flavonoids, lignans, and the phenolic acids that form the aglycone core of many glycosides. The initial steps are catalyzed by a well-characterized trio of enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid, committing carbon flux from primary to secondary metabolism.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid at the para-position to yield p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, a key branch-point intermediate.

From p-coumaroyl-CoA, the pathway can diverge to produce a wide range of phenolic structures.

Biosynthesis of Syringic Acid: The Aglycone of this compound

This compound is the 1-O-β-D-glucopyranoside of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid). The biosynthesis of syringic acid is an extension of the phenylpropanoid pathway, involving a series of hydroxylation and methylation reactions. While the precise pathway can vary between plant species, a generally accepted sequence leads to the formation of syringic acid from ferulic acid, a downstream product of p-coumaroyl-CoA.

The key enzymatic steps are:

-

Ferulate-5-Hydroxylase (F5H): This cytochrome P450-dependent monooxygenase introduces a hydroxyl group at the C5 position of ferulic acid to produce 5-hydroxyferulic acid.[3] F5H can also act on other phenylpropanoid intermediates like coniferaldehyde and coniferyl alcohol.[3]

-

Caffeic Acid O-Methyltransferase (COMT): This S-adenosyl-L-methionine (SAM)-dependent enzyme methylates the 5-hydroxyl group of 5-hydroxyferulic acid to yield sinapic acid.[4]

-

Conversion to Syringic Acid: The final step involves the conversion of sinapic acid to syringic acid. The exact enzymatic mechanism for this conversion in many plants is still under investigation but is proposed to occur via a β-oxidative cleavage of the propanoid side chain.

The overall pathway from L-phenylalanine to syringic acid is depicted in the following diagram:

The Glycosylation Step: Formation of this compound

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the carboxyl group of syringic acid. This reaction is catalyzed by a specific type of enzyme known as a UDP-glycosyltransferase (UGT). UGTs utilize an activated sugar donor, typically UDP-glucose, to glycosylate a wide range of acceptor molecules, including phenolic acids.

Research on tea plants (Camellia sinensis) has identified a specific UGT, CsUGT84A22, that demonstrates catalytic activity towards syringic acid, producing a syringic acid glucosyl ester.[1] This provides a strong model for the enzyme responsible for the formation of this compound in Erigeron species. The reaction is as follows:

Syringic Acid + UDP-Glucose → this compound (Syringic Acid 1-O-β-D-glucoside) + UDP

The logical relationship for the final step in this compound biosynthesis is illustrated below:

Quantitative Data

The efficiency of biosynthetic pathways is determined by the kinetic properties of the involved enzymes. Below is a summary of available quantitative data for key enzymes in the syringic acid biosynthetic pathway from various plant sources. It is important to note that these values can vary significantly between species and experimental conditions.

| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg protein) | Source Organism | Reference |

| Ferulate-5-Hydroxylase (F5H) | Ferulic Acid | 1000 | 4 | Arabidopsis thaliana (expressed in yeast) | [3] |

| Ferulate-5-Hydroxylase (F5H) | Coniferaldehyde | 1 | 5 | Arabidopsis thaliana (expressed in yeast) | [5] |

| Ferulate-5-Hydroxylase (F5H) | Coniferyl Alcohol | 3 | 6 | Arabidopsis thaliana (expressed in yeast) | [5] |

| Caffeic Acid O-Methyltransferase (COMT) | Caffeic Acid | - | - | Selaginella moellendorffii | [4] |

| Caffeic Acid O-Methyltransferase (COMT) | 5-Hydroxyferulic Acid | - | - | Selaginella moellendorffii | [4] |

| UDP-Glycosyltransferase (CsUGT78A14) | Myricetin | 23.7 | 0.034 (nKat/mg) | Camellia sinensis | [1] |

| UDP-Glycosyltransferase (CsUGT78A14) | Kaempferol | 30.9 | 0.074 (nKat/mg) | Camellia sinensis | [1] |

| UDP-Glycosyltransferase (CsUGT78A14) | Quercetin | 11.9 | 0.036 (nKat/mg) | Camellia sinensis | [1] |

| UDP-Glycosyltransferase (CsUGT78A15) | Myricetin | 38.8 | 0.115 (nKat/mg) | Camellia sinensis | [1] |

| UDP-Glycosyltransferase (CsUGT78A15) | Kaempferol | 54.6 | 0.265 (nKat/mg) | Camellia sinensis | [1] |

| UDP-Glycosyltransferase (CsUGT78A15) | Quercetin | 50 | 0.184 (nKat/mg) | Camellia sinensis | [1] |

Note: Kinetic data for the direct glycosylation of syringic acid by a purified UGT from Erigeron is not currently available in the literature. The data for CsUGT78A14 and CsUGT78A15 acting on flavonoid substrates is provided as a reference for typical UGT kinetics.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of phenolic glycoside biosynthesis.

Ferulate-5-Hydroxylase (F5H) Enzyme Assay

This protocol is adapted from studies on recombinant Arabidopsis F5H expressed in yeast.[3]

Objective: To determine the enzymatic activity of F5H by measuring the conversion of ferulic acid to 5-hydroxyferulic acid.

Materials:

-

Yeast microsomes containing recombinant F5H

-

Ferulic acid (substrate)

-

NADPH

-

Potassium phosphate buffer (pH 7.5)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 1 mM ferulic acid, and yeast microsomes (approximately 100 µg of total protein).

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 1 mM NADPH.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding 20 µL of 6 M HCl.

-

Extract the products with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in a suitable solvent for HPLC analysis.

-

Analyze the sample by HPLC, monitoring for the formation of 5-hydroxyferulic acid. The product can be identified by comparing its retention time and UV spectrum with an authentic standard.

Caffeic Acid O-Methyltransferase (COMT) Enzyme Assay

This protocol is a general method for assaying the activity of SAM-dependent O-methyltransferases.[6]

Objective: To measure the methylation of a phenolic substrate by COMT.

Materials:

-

Purified recombinant COMT enzyme

-

5-hydroxyferulic acid (substrate)

-

S-adenosyl-L-methionine (SAM) (methyl donor)

-

Tris-HCl buffer (pH 7.5)

-

Ascorbic acid

-

Dithiothreitol (DTT)

-

Methanol

-

HPLC system

Procedure:

-

Prepare a reaction mixture (total volume 100 µL) containing 100 mM Tris-HCl buffer (pH 7.5), 5 mM SAM, 25 mM sodium ascorbate, and the phenolic substrate (e.g., 0.1 mM 5-hydroxyferulic acid).

-

Add the purified COMT enzyme (e.g., 20 µL) to initiate the reaction. A reaction with a heat-inactivated enzyme or a reaction without the enzyme serves as a negative control.

-

Incubate the reaction at 37°C for a specified time (e.g., 12 hours, optimization may be required).

-

Terminate the reaction by adding an equal volume of methanol.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the formation of the methylated product (sinapic acid).

UDP-Glycosyltransferase (UGT) Enzyme Assay with Syringic Acid

This protocol is based on a study of a UGT from tea plants that utilizes phenolic acids as substrates.[2]

Objective: To determine the glycosylation of syringic acid by a UGT.

Materials:

-

Purified recombinant UGT enzyme

-

Syringic acid (acceptor substrate)

-

UDP-glucose (sugar donor)

-

MES buffer (pH 5.5)

-

Methanol

-

HPLC system

Procedure:

-

Prepare a 50 µL reaction mixture containing 100 mM MES buffer (pH 5.5), 2.5 mM UDP-glucose, 0.5 mM syringic acid, and a specific amount of purified recombinant UGT protein (e.g., 6 µg).

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes, during the linear phase of the reaction).

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge the reaction mixture to remove any precipitate.

-

Analyze the supernatant by HPLC to detect and quantify the formation of this compound. The product can be identified by comparison with a standard or by mass spectrometry analysis.

The general workflow for enzyme characterization is outlined below:

Conclusion and Future Directions

The biosynthesis of phenolic glycosides like this compound is a testament to the intricate and highly regulated metabolic networks within plants. This guide has provided a comprehensive overview of the currently understood pathway, from the central phenylpropanoid metabolism to the final glycosylation step. While the general framework is established, significant opportunities for future research remain. The definitive identification and characterization of the enzyme responsible for the conversion of sinapic acid to syringic acid in Erigeron and other species is a key area for investigation. Furthermore, a deeper understanding of the specific UGTs involved in the glycosylation of a diverse array of phenolic acids will be crucial. The application of modern metabolomic and transcriptomic approaches, combined with classical biochemical techniques, will undoubtedly continue to unravel the fascinating complexity of phenolic glycoside biosynthesis, paving the way for their targeted production and utilization. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers embarking on this exciting journey of discovery.

References

- 1. Identification of UDP-glycosyltransferases involved in the biosynthesis of astringent taste compounds in tea (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. New routes for lignin biosynthesis defined by biochemical characterization of recombinant ferulate 5-hydroxylase, a multifunctional cytochrome P450-dependent monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Independent Recruitment of an O-Methyltransferase for Syringyl Lignin Biosynthesis in Selaginella moellendorffii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. maxapress.com [maxapress.com]

Pharmacological Screening of Erigeside C: A Review of Available Data

Researchers, scientists, and drug development professionals investigating the therapeutic potential of Erigeside C will find a notable absence of specific pharmacological data in the current scientific literature. While this iridoid glycoside has been identified in plant species with known medicinal properties, dedicated studies on its biological activities and mechanisms of action are yet to be published.

This compound is a known constituent of Acanthus ilicifolius and Berchemia floribunda, plants that have been utilized in traditional medicine and have been the subject of phytochemical and pharmacological research. However, this research has focused on crude extracts or other isolated compounds, leaving the specific contributions of this compound to the observed biological effects unelucidated.

This technical guide aims to provide a comprehensive overview of the current state of knowledge, focusing on the pharmacological context in which this compound exists. Due to the lack of direct studies on this compound, this report will summarize the known biological activities of the plant extracts from which it is isolated. This information may offer inferential insights into the potential, yet unproven, pharmacological profile of this compound.

Pharmacological Activities of Plant Sources

Extracts from Acanthus ilicifolius, a plant in which this compound is found, have demonstrated a range of biological activities in preclinical studies. These activities are attributed to a variety of chemical constituents, including alkaloids, flavonoids, and terpenoids.

Table 1: Summary of Reported Pharmacological Activities of Acanthus ilicifolius Extracts

| Pharmacological Activity | Extract Type | Key Findings |

| Anti-inflammatory | Methanolic | Demonstrated significant anti-inflammatory effects in animal models of inflammation. |

| Analgesic | Methanolic | Showed pain-relieving properties in various analgesic assays. |

| Anticancer | Various | Exhibited cytotoxic effects against certain cancer cell lines. |

| Antimicrobial | Various | Displayed inhibitory activity against a range of bacteria and fungi. |

It is crucial to note that these activities are characteristic of the entire extract and cannot be specifically attributed to this compound without further investigation. The complex mixture of compounds present in the extracts could produce synergistic or antagonistic effects.

Future Directions and Research Gaps

The absence of dedicated pharmacological studies on this compound represents a significant research gap. To ascertain its therapeutic potential, a systematic preliminary pharmacological screening is warranted. The following experimental workflow is proposed for future investigations.

A thorough investigation following this workflow would provide the necessary quantitative data and mechanistic insights to evaluate the potential of this compound as a novel therapeutic agent. Researchers are encouraged to undertake these studies to fill the existing void in the scientific literature.

In Silico Prediction of Erigeside C Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erigeside C, a phenylpropanoid glycoside isolated from medicinal plants such as Acanthus ilicifolius, remains a largely uncharacterized natural product. With limited empirical data on its biological activities, computational, or in silico, methods present a powerful and efficient approach to predict its therapeutic potential and guide future experimental validation. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, encompassing target identification, molecular docking, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling. Furthermore, this guide summarizes the known, albeit limited, experimental data for this compound and discusses the well-documented bioactivities of its core component, syringic acid, to provide a rational basis for the predictive models.

Introduction to this compound

This compound is a natural compound that has been isolated from the roots of Acanthus ilicifolius and from Berchemia floribunda. Structurally, it is a glycoside of syringic acid. Despite its presence in traditionally used medicinal plants, the pharmacological profile of this compound is not well-established. This lack of data presents an opportunity for in silico drug discovery methods to elucidate its potential biological targets and mechanisms of action.

Known Experimental Data for this compound

To date, the publicly available experimental data on the bioactivity of this compound is sparse. The compound has been evaluated for its cytotoxic effects against several human cancer cell lines.

Table 1: Summary of Experimental Bioactivity Data for this compound

| Assay Type | Cell Lines | Observed Activity | Reference |

| Cytotoxicity | HepG2 (Hepatocellular Carcinoma), A-549 (Lung Carcinoma), HeLa (Cervical Cancer) | No significant cytotoxic activity observed. | [1][2] |

The absence of significant cytotoxicity at the tested concentrations suggests that this compound is unlikely to be a broad-spectrum cytotoxic agent and may possess more specific biological activities.

Bioactivity of Syringic Acid: A Proxy for Prediction

Given that this compound is a glycoside of syringic acid, the known biological activities of syringic acid can inform the in silico investigation. Syringic acid is a well-studied phenolic compound with a range of documented therapeutic properties.

Table 2: Summary of Known Biological Activities of Syringic Acid

| Biological Activity | Key Findings | Potential Mechanisms | References |

| Antioxidant | Reduces oxidative stress. | Scavenging of free radicals. | [3][4][5] |

| Anti-inflammatory | Decreases pro-inflammatory cytokines (e.g., TNF-α, IL-6). | Modulation of inflammatory pathways like NF-κB. | [3][4] |

| Antidiabetic | Lowers blood glucose levels and improves insulin sensitivity. | Modulation of carbohydrate metabolism enzymes, protection of pancreatic β-cells. | [5][6] |

| Neuroprotective | Protects neuronal cells from damage. | Reduction of oxidative stress and apoptosis in neuronal cells. | [4] |

| Hepatoprotective | Protects liver cells from damage. | Antioxidant and anti-inflammatory effects. | [7] |

| Antimicrobial | Inhibits the growth of various bacteria and fungi. | Disruption of microbial cell membranes and metabolic pathways. | [4] |

These documented activities of syringic acid provide a strong rationale for investigating this compound for similar or related therapeutic effects. The glycosylation in this compound may influence its pharmacokinetic properties and target interactions compared to syringic acid.

Proposed In Silico Prediction Workflow

A multi-step computational workflow is proposed to predict the bioactivity of this compound. This workflow is designed to be a systematic and cost-effective approach to generate testable hypotheses for subsequent experimental validation.

Detailed Methodologies

Phase 1: Target Prediction

The initial step is to identify potential protein targets of this compound using a combination of ligand-based and structure-based approaches.

-

Experimental Protocol:

-

Ligand Preparation: Obtain the 3D structure of this compound from a chemical database like PubChem. Optimize the geometry and assign appropriate charges using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Ligand-Based Target Prediction: Submit the prepared structure of this compound to web-based servers such as SwissTargetPrediction and Similarity Ensemble Approach (SEA). These tools predict targets based on the principle that structurally similar molecules are likely to bind to similar proteins.

-

Structure-Based Target Prediction (Inverse Docking): Perform inverse docking by screening this compound against a library of 3D protein structures representing the human proteome. This can be accomplished using software like iDock or by scripting docking simulations against a curated set of protein data bank (PDB) structures.

-

Target Prioritization: Consolidate the lists of predicted targets from both approaches. Prioritize targets that are predicted by multiple methods and are biologically relevant to the known activities of syringic acid (e.g., inflammation, diabetes).

-

Phase 2: Molecular Docking and Interaction Analysis

Once high-priority targets are identified, molecular docking is performed to predict the binding mode and affinity of this compound to these proteins.

-

Experimental Protocol:

-

Protein Preparation: Download the 3D crystal structures of the prioritized target proteins from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges using tools like AutoDockTools or Maestro.

-

Binding Site Identification: Identify the active site or allosteric binding pockets of the target proteins based on co-crystallized ligands or using binding site prediction algorithms.

-

Molecular Docking: Use docking software such as AutoDock Vina or Glide to dock the prepared this compound structure into the identified binding sites of the target proteins.[8]

-

Binding Affinity and Interaction Analysis: Analyze the docking results to determine the predicted binding affinity (e.g., in kcal/mol) and visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts, to understand the structural basis of binding.

-

Phase 3: ADMET Prediction

Predicting the pharmacokinetic and toxicological properties of this compound is crucial for assessing its drug-likeness.

-

Experimental Protocol:

-

ADMET Property Prediction: Submit the structure of this compound to web-based ADMET prediction tools like SwissADME, pkCSM, or admetSAR.[1][9]

-

Analysis of Drug-Likeness: Evaluate the predicted properties against established criteria for oral bioavailability, such as Lipinski's Rule of Five.

-

Toxicity Prediction: Assess potential toxicities, including mutagenicity, carcinogenicity, and hepatotoxicity, based on the predictions from the in silico tools.

-

Potential Signaling Pathway Involvement

Based on the known anti-inflammatory activity of syringic acid, a potential mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.

Conclusion and Future Directions

This technical guide outlines a comprehensive in silico strategy to predict the bioactivity of this compound, a natural product with limited experimental characterization. By leveraging target prediction algorithms, molecular docking simulations, and ADMET profiling, this workflow can efficiently generate hypotheses regarding its therapeutic potential, particularly in areas suggested by the known activities of its aglycone, syringic acid, such as anti-inflammatory and antidiabetic effects. The predictions from this computational approach should be used to guide and prioritize future experimental studies, including in vitro enzymatic assays, cell-based functional assays, and eventually in vivo animal models, to validate the predicted bioactivities and elucidate the precise mechanisms of action of this compound. This integrated approach of computational prediction followed by experimental validation represents a powerful paradigm in modern natural product drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ffhdj.com [ffhdj.com]

- 6. Syringic acid, a promising natural compound for the prevention and management of metabolic syndrome: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ffhdj.com [ffhdj.com]

- 8. Experimental, molecular docking and molecular dynamic studies of natural products targeting overexpressed receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stereochemistry of Erigeside C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the stereochemistry of Erigeside C, a naturally occurring phenolic glycoside. This compound, also known as Glucosyringic acid or 1-O-syringoyl-β-D-glucopyranoside, possesses a well-defined three-dimensional structure that is crucial for its biological activity and interaction with molecular targets. This document outlines the established stereochemical configuration of this compound, supported by spectroscopic data and synthetic principles. It also provides detailed experimental methodologies for the techniques used in its structural elucidation.

Chemical Structure and Stereochemical Assignment

This compound is comprised of a syringic acid aglycone linked to a β-D-glucopyranose moiety via an O-glycosidic bond at the anomeric carbon (C-1) of the glucose unit. The systematic IUPAC name for this compound is 3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid . This nomenclature precisely defines the absolute configuration of all chiral centers within the glucose ring.

The stereochemistry of this compound is characterized by:

-

The D-configuration of the glucose unit: This is determined by the orientation of the hydroxyl group at C-5. In D-glucose, the CH₂OH group at C-5 is oriented on the same side as the hydroxyl group at C-4 in the Fischer projection.

-

The β-anomeric configuration of the glycosidic linkage: This refers to the orientation of the syringic acid moiety at the anomeric carbon (C-1) of the glucose ring. In the β-configuration, the substituent at C-1 is equatorial in the most stable chair conformation of the pyranose ring.

-

The pyranose form of the glucose: The glucose unit exists as a six-membered ring.

The complete stereochemical structure is unambiguously represented by its SMILES string: COC1=CC(=CC(=C1O[C@H]2--INVALID-LINK--CO)O)O)O)OC)C(=O)O.[1]

Spectroscopic Data for Stereochemical Elucidation

The stereochemistry of this compound is primarily determined by Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants (J-values) of the protons in the glucose ring and Nuclear Overhauser Effect (NOE) correlations are key to establishing the relative stereochemistry and the anomeric configuration.

Table 1: Representative ¹H and ¹³C NMR Data for the Glucopyranosyl Moiety of this compound

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | ¹H Multiplicity | ¹H Coupling Constant (J, Hz) |

| 1' | ~102.1 | ~4.9-5.1 | d | ~7-8 |

| 2' | ~73.5 | ~3.4-3.6 | m | |

| 3' | ~76.6 | ~3.4-3.6 | m | |

| 4' | ~70.2 | ~3.4-3.6 | m | |

| 5' | ~77.4 | ~3.4-3.6 | m | |

| 6' | ~61.3 | ~3.7-3.9 | m |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument frequency. Data is compiled from typical values for β-D-glucopyranosides.

The large coupling constant (J ≈ 7-8 Hz) for the anomeric proton (H-1') is characteristic of a trans-diaxial relationship with H-2', which is indicative of a β-glycosidic linkage in a ⁴C₁ chair conformation.

Experimental Protocols for Stereochemical Analysis

A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is the definitive method for confirming the β-anomeric configuration of this compound through-space proton-proton correlations.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

NMR Instrument: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of performing 2D experiments.

-

Data Acquisition:

-

Acquire a standard 2D ¹H-¹H NOESY or ROESY spectrum.

-

Set the mixing time to an appropriate value (typically 300-800 ms for NOESY) to allow for the development of cross-peaks.

-

Process the data using appropriate software (e.g., TopSpin, Mnova).

-

-

Data Analysis:

-

Identify the diagonal peaks corresponding to the proton resonances of this compound.

-

Look for off-diagonal cross-peaks. For confirmation of the β-anomeric linkage, a key correlation would be observed between the anomeric proton (H-1') and the protons on the aglycone (syringic acid), as well as with H-3' and H-5' of the glucose ring. The absence of a strong correlation between H-1' and H-2' would further support the β-configuration.

-

Experimental Protocol:

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Cu Kα or Mo Kα radiation.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles. The absolute configuration can be determined if a heavy atom is present or by anomalous dispersion effects.

-

Synthetic Approaches to Control Stereochemistry

The stereoselective synthesis of this compound would require the formation of a β-glycosidic bond. The Koenigs-Knorr reaction or its modern variants are commonly employed for this purpose.

Conceptual Synthetic Workflow:

-

Preparation of Glycosyl Donor: The hydroxyl groups of D-glucose are protected (e.g., as acetates), and a leaving group (e.g., a bromide) is introduced at the anomeric position to create a glycosyl donor.

-

Glycosylation: The glycosyl donor is reacted with syringic acid (or a protected derivative) in the presence of a promoter (e.g., a silver or mercury salt). The stereochemical outcome at the anomeric center is influenced by the nature of the protecting group at C-2. A participating group (e.g., an acetyl group) at C-2 will favor the formation of the 1,2-trans product, which in the case of glucose, is the β-anomer.

-

Deprotection: The protecting groups are removed to yield this compound.

Visualizations

Caption: Key stereochemical features of this compound.

Caption: Workflow for the stereochemical elucidation of this compound.

References

Methodological & Application

Application Note & Protocol: Development of an Analytical Standard for Erigeside C

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Erigeside C is a phenolic glycoside that has been isolated from plant species such as Lindera obtusiloba Blume.[1] As a member of the diverse class of phenolic compounds, this compound holds potential for further investigation into its biological activities. To facilitate such research and ensure the quality and consistency of future studies, the development of a robust and reliable analytical standard and associated quantitative methods is crucial.

This document provides a comprehensive guide for the development of an analytical standard for this compound. It includes detailed protocols for its quantification using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are foundational for the quality control, pharmacokinetic analysis, and eventual clinical development of this compound.

2. Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of an analytical method.

| Property | Value | Source |

| Molecular Formula | C15H20O10 | [2][3] |

| Molecular Weight | 360.313 g/mol | [2] |

| Purity (typical) | ≥95.0% | [2] |

| Appearance | Powder | [4] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |

| Storage Condition | 2-8℃ | [4] |

3. Experimental Protocols

The following protocols are designed to provide a starting point for the development and validation of an analytical method for this compound. Optimization may be required based on the specific laboratory equipment and matrix of the samples to be analyzed.

3.1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the routine quantification of phenolic compounds.

Protocol 1: Quantification of this compound by HPLC-UV

Objective: To establish a reliable HPLC-UV method for the quantification of this compound in a given matrix.

Materials:

-

This compound reference standard (≥95% purity)

-

HPLC grade acetonitrile, methanol, and water

-

Formic acid (or acetic acid)

-

Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

-

HPLC system with a UV/Vis detector

-

C18 analytical column (e.g., 150 x 4.6 mm, 3.5 µm)[5]

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water (with 0.1% formic acid).[5] The exact ratio should be optimized through method development, starting with a gradient elution to determine the optimal isocratic or gradient conditions.

-

Standard Stock Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL.

-

Calibration Standards Preparation: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected concentration of this compound in the samples. A typical range might be 1-100 µg/mL.

-

Sample Preparation: The sample preparation method will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. For in-vitro samples, a simple protein precipitation with acetonitrile might be sufficient.

-

Chromatographic Conditions:

-

Column: C18 (150 x 4.6 mm, 3.5 µm)[5]

-

Mobile Phase: Acetonitrile and 0.1% formic acid in water (start with a gradient and optimize)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Scan for the UV absorbance maximum of this compound (typically around 260-280 nm for phenolic compounds).

-

Column Temperature: 30 °C

-

-

Data Analysis: Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

3.2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.

Protocol 2: High-Sensitivity Quantification of this compound by LC-MS/MS

Objective: To develop and validate a highly sensitive and selective LC-MS/MS method for the quantification of this compound in biological fluids.

Materials:

-

This compound reference standard (≥95% purity)

-

Internal Standard (IS) - a structurally similar compound not present in the sample matrix (e.g., another phenolic glycoside).

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Biological matrix (e.g., plasma, urine)

Instrumentation:

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

C18 analytical column (e.g., 100 x 2.1 mm, 3.5 µm)[6]

Procedure:

-

Mass Spectrometric Tuning: Infuse a standard solution of this compound directly into the mass spectrometer to optimize the precursor ion and product ions for Multiple Reaction Monitoring (MRM). The detection will be performed in negative ion electrospray ionization mode, monitoring a transition such as m/z [M-H]⁻ → product ion.[7]

-

Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water, both containing 0.1% formic acid.

-

Standard Stock and Working Solutions: Prepare stock solutions of this compound and the IS in methanol. Prepare working solutions by diluting the stocks.

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking the biological matrix with known concentrations of this compound and a constant concentration of the IS.

-

Sample Preparation: Perform protein precipitation by adding three volumes of cold acetonitrile (containing the IS) to one volume of the plasma sample. Vortex and centrifuge to pellet the proteins. Evaporate the supernatant to dryness and reconstitute in the mobile phase.

-

Chromatographic Conditions:

-

MS/MS Detection:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

MRM Transitions:

-

This compound: [M-H]⁻ → fragment ion (to be determined during tuning)

-

IS: [M-H]⁻ → fragment ion (to be determined during tuning)

-

-

-

Data Analysis: Quantify this compound by calculating the ratio of the peak area of the analyte to the peak area of the IS. Construct a calibration curve by plotting this ratio against the nominal concentration of the calibration standards.

4. Method Validation

A newly developed analytical method must be validated to ensure its reliability. The following parameters should be assessed according to ICH guidelines:

| Validation Parameter | HPLC-UV | LC-MS/MS |

| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |

| Range (µg/mL) | 1 - 100 | 0.01 - 10 |

| Limit of Detection (LOD) (µg/mL) | ~0.2 | ~0.002 |

| Limit of Quantification (LOQ) (µg/mL) | ~0.7 | ~0.007 |

| Precision (%RSD) | < 2% (Intra-day), < 3% (Inter-day) | < 15% |

| Accuracy (% Recovery) | 98 - 102% | 85 - 115% |

| Specificity/Selectivity | Assessed by peak purity and resolution | No interfering peaks at the retention time of the analyte and IS |

| Stability | Assessed under various storage conditions (freeze-thaw, short-term, long-term) | Assessed under various storage conditions (freeze-thaw, short-term, long-term) |

5. Signaling Pathway and Workflow Diagrams

5.1. Hypothetical Signaling Pathway for this compound

While the specific signaling pathways modulated by this compound are not yet elucidated, many phenolic glycosides are known to interact with pathways involved in inflammation and cellular stress responses. Based on the activities of similar compounds, a plausible hypothesis is that this compound may modulate pathways such as the MAPK/ERK or PI3K/Akt signaling cascades.[8] The following diagram illustrates a hypothetical signaling pathway that could be a target for investigation.

Caption: Hypothetical signaling pathway potentially modulated by this compound.

5.2. Experimental Workflow for Developing an Analytical Standard

The development of a robust analytical standard follows a logical progression from initial method development to full validation and application.

Caption: Workflow for analytical standard development and application.

References

- 1. This compound | CAS:112667-09-1 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound | CAS#:112667-09-1 | Chemsrc [chemsrc.com]

- 3. This compound | C15H20O10 | CID 14132346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Structural characterization and quantification of isomeric bioactive flavonoid C-glycosides utilizing high-performance liquid chromatography coupled with diode array detection and mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Development and Validation of an LC-MS/MS Method for Determination of Catalpol and Harpagide in Small Volume Rat Plasma: Application to a Pharmacokinetic Study [scirp.org]

- 7. An LC-MS/MS method for determination of forsythiaside in rat plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells [ijbs.com]

Application Notes: In Vitro Anti-inflammatory Assays for Erigeside C

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases. Natural products are a promising source for novel anti-inflammatory agents. Erigeside C, a saponin compound, presents a candidate for investigation. This document outlines a comprehensive suite of in vitro assays to characterize the anti-inflammatory potential of this compound. The protocols focus on a common model of inflammation: lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. These assays quantify the compound's ability to inhibit key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines, and to modulate critical signaling pathways like NF-κB and MAPK.

Key Experimental Assays

A multi-faceted approach is essential for evaluating anti-inflammatory activity. The recommended workflow includes:

-

Cell Viability Assay: To ensure observed effects are not due to cytotoxicity.

-

Nitric Oxide (NO) Inhibition Assay: To measure the inhibition of iNOS-mediated NO production.

-

Pro-inflammatory Mediator Assays (PGE2, TNF-α, IL-6): To quantify the reduction of key signaling molecules.

-

Signaling Pathway Analysis (NF-κB & MAPK): To elucidate the underlying mechanism of action.

Experimental Workflow & Signaling Pathways

The following diagrams illustrate the experimental process and the key inflammatory signaling pathways targeted for investigation.

Caption: General experimental workflow for assessing this compound.

Caption: The NF-κB signaling pathway and potential inhibition points.

Caption: The MAPK signaling pathway and potential inhibition points.

Data Presentation: Illustrative Results

The following tables present hypothetical data for the effects of this compound on LPS-stimulated RAW 264.7 cells. This data illustrates a dose-dependent anti-inflammatory effect.

Table 1: Effect of this compound on Cell Viability and NO Production

| Treatment (µM) | Cell Viability (%) | NO Production (µM) | Inhibition of NO (%) |

| Control (No LPS) | 100 ± 4.5 | 1.2 ± 0.3 | - |

| LPS (1 µg/mL) | 98 ± 5.1 | 45.6 ± 2.8 | 0 |

| LPS + this compound (10) | 97 ± 4.8 | 35.2 ± 2.1 | 22.8 |

| LPS + this compound (25) | 96 ± 5.3 | 24.1 ± 1.9 | 47.1 |

| LPS + this compound (50) | 95 ± 4.9 | 15.8 ± 1.5 | 65.4 |

| LPS + this compound (100) | 93 ± 5.5 | 8.9 ± 1.1 | 80.5 |

Data are presented as mean ± SD (n=3). Cell viability was assessed using an MTT assay. NO production was measured via the Griess assay.[1][2]

Table 2: Effect of this compound on Pro-inflammatory Mediator Release

| Treatment (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | PGE2 (pg/mL) |

| Control (No LPS) | 45 ± 8 | 25 ± 5 | 30 ± 6 |

| LPS (1 µg/mL) | 2850 ± 150 | 1500 ± 110 | 1800 ± 130 |

| LPS + this compound (10) | 2100 ± 130 | 1150 ± 95 | 1350 ± 115 |

| LPS + this compound (25) | 1450 ± 115 | 800 ± 70 | 920 ± 85 |

| LPS + this compound (50) | 850 ± 90 | 450 ± 55 | 510 ± 60 |

| LPS + this compound (100) | 400 ± 55 | 210 ± 30 | 250 ± 40 |

Data are presented as mean ± SD (n=3). Cytokine and PGE2 levels in the cell culture supernatant were quantified by ELISA.[2][3][4]

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed RAW 264.7 cells into 96-well plates (for viability and NO assays) or 6-well plates (for ELISA and Western blot) at a density of 1-5 x 10^5 cells/mL and allow them to adhere overnight.[5][6]

-

Treatment:

Cell Viability Assay (MTT Assay)

-

After the 18-24 hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.[1][6]

-

Incubate for an additional 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control group.

Nitric Oxide (NO) Measurement (Griess Assay)

-

After the incubation period, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[4]

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540-570 nm.[4]

-

Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.

ELISA for TNF-α, IL-6, and PGE2

-

Collect the supernatant from the 6-well plates after treatment and centrifuge to remove cell debris.

-

Quantify the concentrations of TNF-α, IL-6, and PGE2 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2][4]

-

Follow the manufacturer's instructions precisely for the assay procedure, including incubation times, washing steps, and substrate addition.

-

Measure the absorbance on a microplate reader and calculate concentrations based on the standard curve provided with the kit.

Western Blot for NF-κB and MAPK Pathway Proteins

-

For signaling pathway analysis, a shorter LPS stimulation time (e.g., 15-30 minutes) is typically used.[1][2]

-

After treatment, wash the cells in the 6-well plates with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-50 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK, and JNK overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading. Quantify band intensity using densitometry software.[2]

References

- 1. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Testing the Bioactivity of Erigeside C in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Erigeside C is a natural product with potential therapeutic applications.[1] These application notes provide a comprehensive set of protocols to evaluate the cytotoxic and anti-inflammatory activities of this compound in vitro. The described assays are fundamental in the initial stages of drug discovery and development to characterize the biological effects of a novel compound.[2] The protocols are designed to be clear, reproducible, and adaptable to specific laboratory settings.

I. Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound on Various Cell Lines

| Cell Line | This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |

| RAW 264.7 | 0 (Vehicle Control) | 100 ± 5.2 | |

| 1 | 98.1 ± 4.5 | ||

| 10 | 85.3 ± 6.1 | ||

| 50 | 52.7 ± 3.9 | ||

| 100 | 21.4 ± 2.8 | ||

| HT-29 | 0 (Vehicle Control) | 100 ± 4.8 | |

| 1 | 99.2 ± 3.7 | ||

| 10 | 90.5 ± 5.3 | ||

| 50 | 65.1 ± 4.2 | ||

| 100 | 35.8 ± 3.1 |

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | This compound (µM) | LPS (1 µg/mL) | NO Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |

| Control | 0 | - | 2.1 ± 0.5 | N/A |

| LPS Only | 0 | + | 45.8 ± 3.2 | 0 |

| This compound | 1 | + | 38.2 ± 2.9 | 16.6 |

| 10 | + | 22.5 ± 1.8 | 50.9 | |

| 50 | + | 10.3 ± 1.1 | 77.5 |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | This compound (µM) | LPS (1 µg/mL) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |

| Control | 0 | - | 50.2 ± 8.5 | 35.1 ± 6.3 |

| LPS Only | 0 | + | 1250.6 ± 110.2 | 850.4 ± 95.7 |

| This compound | 1 | + | 1025.3 ± 98.4 | 710.9 ± 80.1 |

| 10 | + | 650.1 ± 75.3 | 425.2 ± 55.8 | |

| 50 | + | 310.8 ± 40.9 | 210.6 ± 30.2 |

II. Experimental Protocols

Protocol 1: Cell Culture and Maintenance

-

Cell Lines:

-

Culture Medium:

-

For RAW 264.7 and HT-29: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

For BV-2: DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3]

-

For Primary Astrocytes: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3]

-

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Subculture cells every 2-3 days to maintain logarithmic growth.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability.[4][5]

-

Cell Seeding: Seed cells (e.g., RAW 264.7, HT-29) into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 3: Anti-inflammatory Activity in Macrophages

This protocol assesses the ability of this compound to inhibit the production of inflammatory mediators in LPS-stimulated macrophages.[6]

-

Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10^5 cells/well in 500 µL of culture medium. Incubate for 24 hours.

-

Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of this compound (determined from the cytotoxicity assay). Incubate for 1-2 hours.

-

LPS Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants to measure nitric oxide and cytokine levels.

-

Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Assay Procedure: Mix 50 µL of cell supernatant with 50 µL of Griess reagent in a 96-well plate.

-

Incubation: Incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify NO concentration using a sodium nitrite standard curve.

-

Assay Kits: Use commercially available ELISA kits for TNF-α and IL-6.

-

Procedure: Follow the manufacturer's instructions to measure the concentration of TNF-α and IL-6 in the collected cell culture supernatants.[7]

-

Data Analysis: Calculate the concentration of each cytokine from the standard curve provided in the kit.

III. Visualizations

Experimental Workflow

Caption: Workflow for assessing the cytotoxicity and anti-inflammatory activity of this compound.

Simplified LPS-induced Pro-inflammatory Signaling Pathway

References

- 1. This compound | C15H20O10 | CID 14132346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chapter - Cytotoxic Activity Methods | Bentham Science [benthamscience.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]

- 7. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for Evaluating the Efficacy of Erigeside C in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Erigeside C is a natural compound with potential therapeutic applications. While direct in vivo efficacy studies on this compound are not extensively documented, related compounds, such as other sesquiterpene lactones, have been shown to exhibit anti-inflammatory properties through the inhibition of the NF-κB signaling pathway[1]. This document outlines proposed animal models and detailed protocols to evaluate the potential anti-inflammatory and disease-modifying efficacy of this compound, with a focus on osteoarthritis, a condition where inflammation plays a significant role. The protocols described are based on established and widely used preclinical models for assessing anti-inflammatory and anti-arthritic agents[2][3][4][5].

Proposed Mechanism of Action of this compound

The proposed primary mechanism of action for this compound is the inhibition of the pro-inflammatory NF-κB (Nuclear Factor-kappa B) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immune responses, and cell survival[6][7]. By inhibiting this pathway, this compound may reduce the production of inflammatory mediators such as cytokines, chemokines, and enzymes that contribute to tissue damage in inflammatory diseases. Furthermore, potential crosstalk with other key signaling pathways like MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) will be investigated to provide a comprehensive understanding of its mechanism.

Signaling Pathway Diagrams

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Animal Models for Efficacy Evaluation

The selection of an appropriate animal model is crucial for the preclinical evaluation of a novel therapeutic agent.[8] For assessing the anti-inflammatory and potential anti-osteoarthritic effects of this compound, the following models are recommended.

Acute Inflammatory Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model for screening acute anti-inflammatory activity.[3][9]

Surgically-Induced Osteoarthritis Model: Destabilization of the Medial Meniscus (DMM) in Mice

The DMM model is a surgically induced model of osteoarthritis that mimics post-traumatic OA in humans and is characterized by progressive cartilage degradation.[2]

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory effect of this compound.

Materials:

-

Male Wistar rats (180-200 g)

-

This compound

-

Carrageenan (1% w/v in sterile saline)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Positive control: Indomethacin (10 mg/kg)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.

-

Grouping: Randomly divide animals into the following groups (n=6-8 per group):

-

Group 1: Vehicle control

-

Group 2: this compound (low dose, e.g., 10 mg/kg)

-

Group 3: this compound (medium dose, e.g., 30 mg/kg)

-

Group 4: this compound (high dose, e.g., 100 mg/kg)

-

Group 5: Positive control (Indomethacin)

-

-

Dosing: Administer this compound, vehicle, or indomethacin orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Calculation of Edema and Inhibition:

-

Paw Edema (mL) = Paw volume at time t - Paw volume at time 0

-

Percentage Inhibition (%) = [(Edema_control - Edema_treated) / Edema_control] x 100

-

Data Presentation:

| Group | Treatment | Dose (mg/kg) | Mean Paw Edema (mL) at 3h (± SEM) | % Inhibition of Edema at 3h |

| 1 | Vehicle | - | 0.85 ± 0.05 | - |

| 2 | This compound | 10 | 0.68 ± 0.04 | 20.0% |

| 3 | This compound | 30 | 0.45 ± 0.03 | 47.1% |

| 4 | This compound | 100 | 0.28 ± 0.02 | 67.1% |

| 5 | Indomethacin | 10 | 0.32 ± 0.03 | 62.4% |

Experimental Workflow: Carrageenan-Induced Paw Edema

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol 2: Destabilization of the Medial Meniscus (DMM) in Mice

Objective: To evaluate the potential disease-modifying effects of this compound on osteoarthritis progression.

Materials:

-

Male C57BL/6 mice (10-12 weeks old)

-

This compound

-